molecular formula C17H19N5O4S B2938476 2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448029-84-2

2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2938476
CAS RN: 1448029-84-2
M. Wt: 389.43
InChI Key: SCBGZCGWWFGUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Alafeefy et al. (2015) explored a series of benzenesulfonamides, similar in structure to the compound , as inhibitors of human carbonic anhydrase isozymes, particularly hCA I, II, IX, and XII. These enzymes are crucial for various physiological processes, and inhibitors can have applications in treating conditions like glaucoma, epilepsy, and cancer. The compounds showed low nanomolar activity against these enzymes, indicating their potential for therapeutic applications (Alafeefy et al., 2015).

Cytotoxic Studies and Molecular Docking

Govindhan et al. (2017) conducted a study on a structurally similar compound, focusing on its synthesis, spectroscopic characterization, and cytotoxic studies. The research also included molecular docking to understand the interactions between the synthesized molecule and carrier proteins, providing insights into its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).

Synthesis and Structural Analysis

Dong et al. (2012) reported on the synthesis of novel isoxazoline derivatives bearing a 1,2,4-triazole moiety, starting from compounds including elements of the target molecule. These derivatives were characterized by various spectroscopic methods, contributing to the structural diversity in medicinal chemistry (Dong et al., 2012).

Green Microwave Synthesis

Said et al. (2020) highlighted an eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, demonstrating the potential of green chemistry in synthesizing complex molecules efficiently. This approach could be applied to the synthesis of similar compounds, emphasizing sustainability in chemical synthesis (Said et al., 2020).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-11-18-19-17(21)27(24,25)12-6-8-22(9-7-12)16(23)10-14-13-4-2-3-5-15(13)26-20-14/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBGZCGWWFGUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone

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